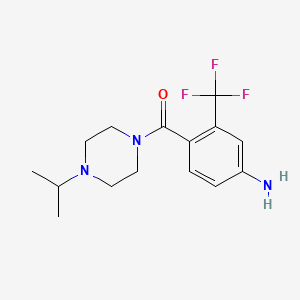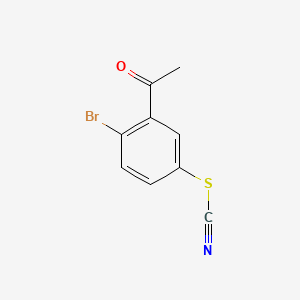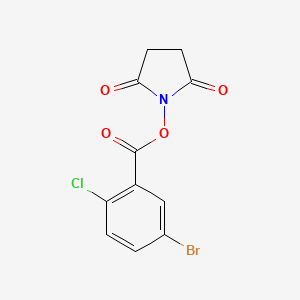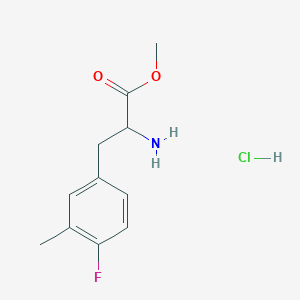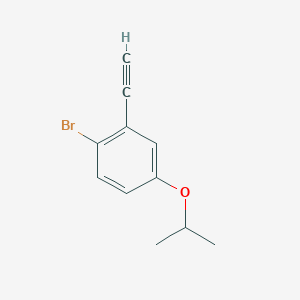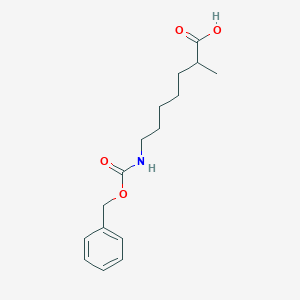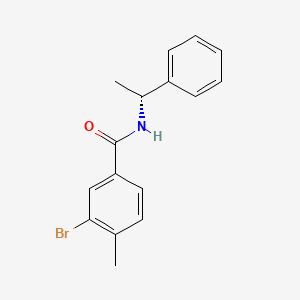![molecular formula C17H26ClNO3 B8128460 trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl](/img/structure/B8128460.png)
trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl is a chemical compound used in various scientific applications. It is known for its unique structural properties and its significance in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl typically involves several steps. One common method includes the protection of the amine group with the Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydrofuran ring. This is achieved through a series of organic reactions such as nucleophilic substitution and cyclization. The conditions often require anhydrous solvents, inert atmosphere, and specific temperature controls.
Industrial Production Methods
Industrial production of this compound scales up the lab synthesis. It involves similar reaction steps but optimizes them for large-scale production. This includes the use of large reactors, automated systems for adding reagents, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: : Can involve reagents like m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: : Usually involves hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions are common, particularly at the amine group.
Common Reagents and Conditions
Common reagents include strong acids for deprotection, bases for neutralization, and organic solvents like dichloromethane. Reaction conditions often require precise temperature control, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The reactions typically lead to the formation of intermediate products that are further transformed into the desired end product, trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modifications.
Biology
In biological research, trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl is used to study enzyme interactions and protein binding due to its ability to mimic natural substrates.
Medicine
Medically, this compound is explored for its potential therapeutic properties, particularly in designing drugs that target specific receptors or enzymes.
Industry
Industrially, it finds use in the synthesis of various fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Mechanism of Action
Trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to fit into active sites, altering the biological pathways and leading to the desired therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl stands out due to its specific structural features that provide distinct advantages in synthesis and application. Similar compounds include:
Trans-3-Boc-4-aminotetrahydrofuran HCl
Trans-4-Boc-3-amino-tetrahydrofurane HCl
These compounds share structural similarities but differ in their substituents and specific reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4;/h5-9,12,14-15,18H,10-11H2,1-4H3;1H/t12-,14+,15+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNSMOBEEBTUHL-SQFLUBDYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H]2COC[C@H]2C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
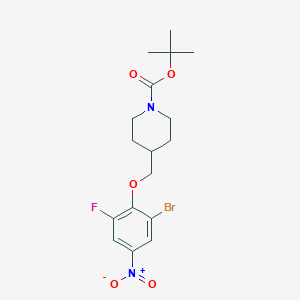
![Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B8128389.png)
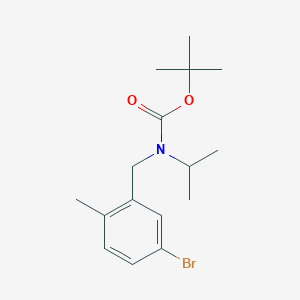
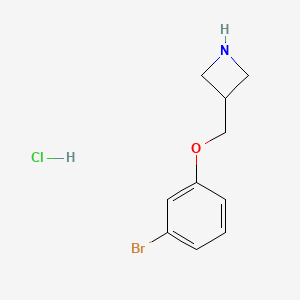
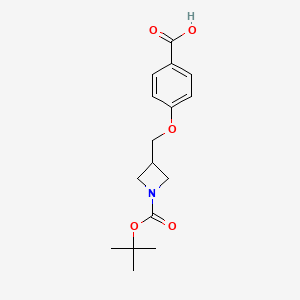
![3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;hydrate](/img/structure/B8128420.png)
